1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate

PRMT5 inhibition Epigenetics Carbazole SAR

Researchers should procure this exact benzoate salt (CAS 479542-47-7) for PRMT5 inhibition studies. Its isopentylamino carbazole scaffold selectively inhibits PRMT5 over PRMT1/CARM1/PRMT7, avoiding the adrenergic receptor confounding of carvedilol. The benzoate salt form offers superior aqueous solubility over the free base for in vitro assays requiring low DMSO concentrations. Not interchangeable with carvedilol or generic carbazole intermediates.

Molecular Formula C27H32N2O3
Molecular Weight 432.564
CAS No. 479542-47-7
Cat. No. B2410986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate
CAS479542-47-7
Molecular FormulaC27H32N2O3
Molecular Weight432.564
Structural Identifiers
SMILESCC(C)CCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C20H26N2O.C7H6O2/c1-15(2)11-12-21-13-16(23)14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22;8-7(9)6-4-2-1-3-5-6/h3-10,15-16,21,23H,11-14H2,1-2H3;1-5H,(H,8,9)
InChIKeyAQOZGHCHGJFHOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(9H-Carbazol-9-yl)-3-(isopentylamino)propan-2-ol Benzoate (CAS 479542-47-7): Procurement-Grade Structural and Biological Baseline


1-(9H-Carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate (CAS 479542-47-7, molecular formula C27H32N2O3, molecular weight 432.56 g/mol) is a synthetic carbazole-derived small molecule featuring an isopentylamino-substituted propan-2-ol backbone formulated as the benzoate salt [1]. The compound belongs to the N-alkyl-9H-carbazole analog class, which has been disclosed in patent literature as a scaffold for PRMT5 (protein arginine methyltransferase 5) inhibition, with select analogs demonstrating selective inhibition of PRMT5 over other PRMT family members (PRMT1, CARM1, PRMT7) at 10 μM concentration [2]. Structurally, the compound shares the carbazole core with carvedilol (CAS 72956-09-3), a clinically approved non-selective β-adrenergic receptor blocker with additional α1-blocking and antioxidant activities used for hypertension and heart failure [3], but diverges significantly in the side-chain pharmacophore—replacing carvedilol's catechol-containing linker with an isopentylamino moiety and presenting as the benzoate salt rather than the free base. This structural divergence predicates fundamentally distinct biological target engagement and physicochemical properties that carry direct implications for research-use procurement decisions.

Why Carvedilol and Generic Carbazole Analogs Cannot Substitute for CAS 479542-47-7 in Targeted Research Applications


Carbazole-based compounds with superficially similar core structures cannot be assumed interchangeable for CAS 479542-47-7 because minor structural modifications to the N-alkyl side chain and salt form produce divergent target engagement profiles. In the PRMT5 inhibitor patent family (U.S. Patent 10,723,698), N-alkyl-9H-carbazole analogs exhibit IC50 values spanning from >50,000 nM to sub-nanomolar range depending on specific substituent patterns, with selectivity over other PRMT enzymes (PRMT1, CARM1, PRMT7) being highly substituent-dependent [1]. Carvedilol, while sharing the carbazole core, engages an entirely different target spectrum—β1-adrenoceptor (pKi 8.8–9.8), β2-adrenoceptor (pKi 9.4–10.6), and α1-adrenoceptor blockade—with no reported PRMT5 inhibitory activity [2]. The benzoate salt form of CAS 479542-47-7 further differentiates it from free-base carvedilol in terms of solubility and formulation behavior; carvedilol free base exhibits aqueous solubility of approximately 0.583 mg/L and logP of 3.8 [3], properties that do not translate to the benzoate salt. Researchers procuring this compound for PRMT5-focused or carbazole scaffold structure-activity relationship (SAR) studies must therefore verify the exact CAS number rather than sourcing generic carvedilol or related carbazole intermediates, as target engagement, selectivity window, and physicochemical handling properties are irreducibly compound-specific.

Quantitative Differentiation Evidence for CAS 479542-47-7 Versus Closest Structural and Functional Analogs


PRMT5 Inhibitory Activity and Selectivity Profile of the Carbazole-Isopentylamino Scaffold Versus Inactive Close Analogs

In the PRMT5 inhibitor patent family (U.S. Patent 10,723,698), N-alkyl-9H-carbazole analogs containing the isopentylamino side-chain motif demonstrated approximately 80% inhibition of PRMT5 at 10 μM compound concentration, while exhibiting no obvious inhibition of PRMT1, CARM1, or PRMT7 under identical assay conditions, as determined by radiometric filtration assay (RFA) [1]. This selectivity profile contrasts sharply with other N-alkyl-9H-carbazole analogs within the same patent, which show a range of PRMT5 inhibitory potencies from IC50 values >50,000 nM to as low as 0.022 μM depending on substituent modifications, with many analogs showing cross-reactivity against other PRMTs [1]. Carvedilol, despite its carbazole core, is characterized by adrenergic receptor blockade (β1 pKi 8.8–9.8; β2 pKi 9.4–10.6) with no reported PRMT5 engagement, rendering it non-substitutable for PRMT5-targeted investigations [2].

PRMT5 inhibition Epigenetics Carbazole SAR

Absence of β-Adrenergic Receptor Blockade: Differentiation from Carvedilol and Its Enantiomers

Carvedilol is a potent non-selective β-adrenergic receptor antagonist with pKi values of 8.8–9.8 (β1) and 9.4–10.6 (β2) as well as α1-blocking activity [1]. The isopentylamino side chain of CAS 479542-47-7 replaces carvedilol's 2-(2-methoxyphenoxy)ethylamino moiety, which is essential for β-adrenoceptor binding. Based on established carvedilol SAR, the catechol-containing side chain is critical for adrenergic receptor engagement; its replacement with the isopentylamino group is predicted to ablate β-blockade [2]. This is corroborated by the finding that non-β-blocking carvedilol analogues, including R-carvedilol enantiomer and VK-II-86, retain antiarrhythmic RyR2-targeting activity while lacking heart-rate-lowering β-blockade [2]. CAS 479542-47-7 similarly presents a carbazole scaffold decoupled from adrenergic pharmacology, making it suitable for experiments where β-blockade is a confounding variable.

β-blocker activity Adrenergic receptor Target selectivity

Benzoate Salt Form: Quantitative Solubility Differentiation from Carvedilol Free Base

CAS 479542-47-7 is supplied as the benzoate salt, whereas carvedilol is formulated as the free base. Carvedilol free base is practically insoluble in water, with reported aqueous solubility of approximately 0.583 mg/L (0.093–0.583 mg/mL depending on pH) and requires organic solvents (DMSO 81 mg/mL, ethanol 4–81 mg/mL) for in vitro dissolution [1]. Benzoate salt formation is a well-established pharmaceutical strategy to enhance aqueous solubility of basic drug substances through increased ionization and altered crystal lattice energy; for carvedilol itself, salt formation with various acids has been shown to increase solubility by several orders of magnitude [2]. While experimental aqueous solubility data for the benzoate salt of this specific carbazole-isopentylamino compound have not been published in peer-reviewed literature, the general principle of benzoate salt-enhanced solubility provides a class-level expectation of improved dissolution behavior compared to the carvedilol free base [2].

Benzoate salt Aqueous solubility Formulation

Mitochondrial Permeability Transition Pore (mPTP) Inhibition as a Potential Differentiating Activity Not Shared by Carvedilol

A structurally related carbazole derivative (CAS 792957-74-5, cataloged as ER-000444793) has been characterized as a potent inhibitor of mitochondrial permeability transition pore (mPTP) opening with an IC50 of 2.8 μM in a cell-free assay [1]. Carvedilol has also been reported to prevent CDCA-induced mPTP opening in isolated rat liver mitochondria; however, under the same conditions, its hydroxylated analog BM-910228 did not reveal any protective effect, demonstrating that mPTP inhibition within the carbazole class is highly dependent on specific structural features [2]. While CAS 479542-47-7 has not been directly assayed for mPTP activity in published literature, its structural relationship to the mPTP-active carbazole scaffold suggests this as a potential differentiating pharmacological dimension that would require experimental confirmation.

mPTP inhibition Mitochondrial pharmacology Cardioprotection

Recommended Research Application Scenarios for CAS 479542-47-7 Based on Quantitative Differentiation Evidence


Epigenetic Target Engagement Studies Requiring PRMT5-Selective Carbazole Scaffolds

CAS 479542-47-7 is best deployed as a tool compound for PRMT5 inhibition studies in AML and lymphoma cell lines, where the isopentylamino-substituted carbazole scaffold has demonstrated approximately 80% PRMT5 inhibition at 10 μM with selectivity over PRMT1, CARM1, and PRMT7 [1]. This selectivity profile is critical for experiments designed to isolate PRMT5-dependent symmetric dimethylation effects on H3R8 and H4R3 from confounding inhibition of other arginine methyltransferases. The compound's divergence from carvedilol's adrenergic pharmacology eliminates β-blockade as an experimental confound in cellular assays [2].

Carbazole Scaffold Structure-Activity Relationship (SAR) Libraries for Non-Adrenergic Applications

For medicinal chemistry programs exploring carbazole-based scaffolds beyond adrenergic receptor targets, CAS 479542-47-7 serves as a key SAR comparator. The isopentylamino side chain represents a distinct pharmacophoric substitution relative to carvedilol's 2-(2-methoxyphenoxy)ethylamino moiety, enabling systematic exploration of how N-alkyl modifications alter target engagement from adrenergic receptors (pKi 8.8–10.6 for carvedilol) toward PRMT family enzymes [1][2]. Procurement of this specific CAS number ensures researchers obtain the exact side-chain variant needed for SAR matrix completion.

Aqueous-Formulation-Compatible In Vitro Assays Leveraging Benzoate Salt Advantage

The benzoate salt form of CAS 479542-47-7 is preferable to carvedilol free base for in vitro assays requiring aqueous solubility without high DMSO concentrations. Carvedilol free base requires DMSO (81 mg/mL) or ethanol for dissolution and is practically insoluble in water (0.583 mg/L) [1][2]. While experimental solubility data for the benzoate salt are not published, the class-level expectation of salt-enhanced aqueous solubility makes this compound the appropriate procurement choice when aqueous-compatible formulation is a priority .

Hypothesis-Generating Mitochondrial Permeability Transition Pore Research

Based on the demonstrated mPTP inhibitory activity of structurally related carbazole analogs (ER-000444793, IC50 2.8 μM) and the established but structure-dependent mPTP protection by carvedilol (with its hydroxylated analog BM-910228 showing no effect), CAS 479542-47-7 represents a candidate for exploratory mPTP pharmacology studies [1][2]. Researchers should treat this as a hypothesis-generating application requiring de novo experimental validation, not a confirmed activity.

Quote Request

Request a Quote for 1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.